N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The structures of the compounds were confirmed by spectral data .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been conducted . Single crystals were developed for some of the compounds . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Scientific Research Applications
Synthesis and Antimicrobial Evaluation :
- A study conducted by Patil et al. (2021) focused on synthesizing new piperazine derivatives, including triazolo-pyrazine derivatives, for antimicrobial applications. The synthesized compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, demonstrating potential in developing potent antimicrobials (Patil et al., 2021).
Flow Preparation in Drug Synthesis :
- Ingham et al. (2014) described the use of open-source software and Raspberry Pi® for controlling multiple flow chemistry devices. This was applied for the automated flow preparation of pyrazine-2-carboxamide, a component of a tuberculosis treatment drug, highlighting the role of such compounds in pharmaceutical manufacturing (Ingham et al., 2014).
Genotoxicity and Metabolic Activation :
- Kalgutkar et al. (2007) investigated the genotoxicity potential of a similar compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, in the Salmonella Ames assay. The study provided insights into the metabolic activation and DNA binding properties of such compounds, relevant for assessing their safety in medicinal applications (Kalgutkar et al., 2007).
Preparation and Application in Organic Synthesis :
- Aparicio et al. (2006) detailed the preparation of pyrazines, including piperazinones, through reactions with 1,2-diamines. This method has implications for the synthesis of complex organic compounds in pharmaceuticals and other chemical industries (Aparicio et al., 2006).
Applications in Medicinal Chemistry :
- Rault et al. (1996) prepared and evaluated piperazinopyrrolothienopyrazines for their affinity and selectivity on 5-HT3 receptors. This study highlights the potential of such compounds in developing drugs targeting specific receptor subtypes (Rault et al., 1996).
Photosynthetic Electron Transport Inhibition :
- Vicentini et al. (2005) synthesized and screened new pyrazoles, including pyrazine derivatives, as potential inhibitors of photosynthetic electron transport. This has implications for developing herbicides and understanding the mechanism of action of such compounds in plants (Vicentini et al., 2005).
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by This compound Given its potential anti-tubercular activity, it may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been evaluated for their drug-like properties, including their permeability and oral absorption .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown significant activity against mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride are not fully understood. It has been suggested that it may have anti-tubercular activity . The compound interacts with enzymes, proteins, and other biomolecules involved in the biochemical reactions of Mycobacterium tuberculosis H37Ra
Cellular Effects
This compound has been shown to exhibit significant activity against Mycobacterium tuberculosis H37Ra . It influences cell function by inhibiting the growth of this bacterium
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is suggested that it exerts its effects at the molecular level through binding interactions with biomolecules and potential inhibition or activation of enzymes . Changes in gene expression as a result of interaction with this compound are yet to be explored.
Properties
IUPAC Name |
N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S.ClH/c22-15(13-12-17-3-4-18-13)19-5-6-20-7-9-21(10-8-20)16(23)14-2-1-11-24-14;/h1-4,11-12H,5-10H2,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVUPXYPPNVEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=NC=CN=C2)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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